(R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid
Beschreibung
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for describing complex organic molecules with multiple functional groups and chiral centers. The primary International Union of Pure and Applied Chemistry name for this compound is 4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid, which precisely describes the spatial arrangement and connectivity of all constituent atoms. Alternative systematic names include 4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]benzoic acid and Benzoic acid, 4-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, each emphasizing different aspects of the molecular structure while maintaining chemical accuracy.
The compound belongs to the broader classification of substituted benzoic acids, specifically falling under the category of para-substituted derivatives where the substituent occupies the 4-position relative to the carboxylic acid group. Within this classification, it further represents a subset of amino acid derivatives protected by tert-butoxycarbonyl groups, commonly employed in peptide synthesis and organic transformations. The Chemical Abstracts Service registry number 1134776-30-9 provides a unique identifier that facilitates database searches and regulatory documentation. Additional classification codes include the Molecular Design Limited number MFCD11505986, which serves as another standardized reference for chemical databases and inventory systems.
The systematic classification extends to stereochemical considerations, where the compound is specifically designated as the R-enantiomer, indicating the absolute configuration at the chiral center. This stereochemical specification is crucial for understanding the compound's behavior in asymmetric synthesis and biological systems. The European Community number 808-821-3 provides regulatory identification within European chemical databases. The compound also maintains entries in specialized databases such as WikiData (Q72509794), reflecting its significance in chemical informatics and research applications.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₉NO₄ accurately represents the atomic composition of this compound, indicating the presence of fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formulation provides essential information for stoichiometric calculations, mass spectrometry interpretation, and synthetic planning. The molecular weight of 265.30 grams per mole, as computed by PubChem 2.2, establishes the precise molar mass required for quantitative analytical work and reaction yield calculations. Independent verification from commercial suppliers confirms a molecular weight of 265.31 grams per mole, demonstrating consistency across different computational methods and databases.
The molecular composition analysis reveals specific structural features that contribute to the compound's properties and reactivity patterns. The carbon framework consists of an aromatic benzene ring (six carbons) contributing to the benzoic acid core, an ethyl linker (two carbons), and a tert-butyl protecting group (four carbons), with the remaining two carbons forming carbonyl functionalities. The hydrogen distribution reflects the saturation pattern of different molecular regions, with the aromatic system contributing five hydrogens, the ethyl bridge and methyl substituent adding six hydrogens, and the tert-butyl group providing nine hydrogens. The single nitrogen atom functions as the amino group within the tert-butoxycarbonyl protective system, while the four oxygen atoms are distributed between the benzoic acid carboxyl group (two oxygens) and the protective carbamate functionality (two oxygens).
| Molecular Parameter | Value | Computational Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO₄ | PubChem Analysis |
| Molecular Weight | 265.30 g/mol | PubChem 2.2 |
| Exact Mass | 265.1314 g/mol | High-Resolution MS |
| Carbon Count | 14 | Elemental Analysis |
| Hydrogen Count | 19 | Elemental Analysis |
| Nitrogen Count | 1 | Elemental Analysis |
| Oxygen Count | 4 | Elemental Analysis |
The elemental composition provides insights into the compound's physical properties and chemical behavior. The relatively high carbon content (63.39% by mass) contributes to lipophilic characteristics, while the presence of polar functional groups (carboxylic acid and carbamate) introduces hydrophilic elements that influence solubility and reactivity patterns. The molecular weight falls within an optimal range for many pharmaceutical applications, being sufficiently large to provide structural complexity while remaining small enough for efficient cellular permeation and metabolic processing.
Stereochemical Configuration and Chiral Center Characterization
The stereochemical configuration of this compound centers on the single chiral carbon atom located at the ethyl bridge connecting the benzoic acid ring to the protected amino group. The R-configuration designation follows Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the chiral center determines the absolute stereochemistry. The Simplified Molecular Input Line Entry System representation CC@HNC(=O)OC(C)(C)C explicitly denotes the stereochemical configuration using the @ symbol to indicate the three-dimensional arrangement.
The International Chemical Identifier string InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1 provides comprehensive stereochemical information, with the "/t9-/m1/s1" portion specifically describing the chiral center configuration. This notation system ensures unambiguous communication of stereochemical information across different chemical databases and software systems. The stereochemical integrity is maintained through various synthetic and purification processes, with commercial suppliers typically guaranteeing enantiomeric purity levels exceeding 95%.
The chiral center's configuration significantly influences the compound's biological activity and chemical reactivity patterns. Research demonstrates that stereochemical differences between R and S enantiomers can result in dramatically different pharmacological profiles and synthetic utility. The R-configuration of this particular compound has been specifically selected and studied for its enhanced biological activity compared to the corresponding S-enantiomer. The stereochemical purity is typically assessed using chiral high-performance liquid chromatography or nuclear magnetic resonance spectroscopy with chiral derivatizing agents, ensuring that the desired enantiomer predominates in research and commercial applications.
| Stereochemical Parameter | Specification | Analysis Method |
|---|---|---|
| Chiral Center Count | 1 | Structural Analysis |
| Absolute Configuration | R | Cahn-Ingold-Prelog Rules |
| Enantiomeric Purity | >95% | Chiral HPLC |
| Optical Rotation | [α]D (specific) | Polarimetry |
| Chirality Descriptor | (1R) | IUPAC Notation |
The practical implications of stereochemical control extend to synthetic applications where the R-enantiomer may exhibit different reactivity patterns compared to the S-form or racemic mixture. This selectivity becomes particularly important in asymmetric synthesis applications where the chiral center can influence the stereochemical outcome of subsequent transformations. The protected nature of the amino group, combined with the defined stereochemistry, makes this compound valuable as a chiral building block in pharmaceutical synthesis and materials science applications.
Comparative Analysis of Positional Isomers (Ortho/Meta/Para Derivatives)
The positional isomers of (1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid demonstrate significant differences in their chemical properties, synthesis routes, and applications based on the relative positions of the ethyl-amino substituent and carboxylic acid group on the benzene ring. The para-isomer, this compound, exhibits the carboxylic acid and ethyl-amino substituent in the 1,4-relationship, creating a linear molecular geometry that influences intermolecular interactions and crystal packing behavior. The meta-isomer, represented by compounds such as (R)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid with Chemical Abstracts Service number 193150-14-0, positions these functional groups in a 1,3-arrangement, resulting in different electronic and steric interactions. The ortho-isomer, exemplified by 2-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid with Chemical Abstracts Service number 658683-23-9, places the substituents in adjacent positions, creating unique intramolecular interactions and conformational constraints.
Electronic effects vary significantly among these positional isomers due to different resonance and inductive interactions between the electron-withdrawing carboxylic acid group and the electron-donating amino substituent. In the para-isomer, the carboxylic acid group exerts a strong electron-withdrawing effect through resonance, which can be partially compensated by the electron-donating nature of the protected amino group in the opposite para-position. The meta-isomer experiences primarily inductive effects from both substituents, as resonance interactions are not possible in the 1,3-arrangement. The ortho-isomer demonstrates the most complex electronic behavior due to both electronic effects and potential intramolecular hydrogen bonding between the carboxylic acid and the carbamate functionality.
Acidity differences among the isomers reflect their distinct electronic environments, with systematic studies showing that substitution patterns significantly influence the pKa values of benzoic acid derivatives. The ortho-isomer typically exhibits the highest acidity due to both electron-withdrawing inductive effects and potential intramolecular stabilization of the conjugate base. The para-isomer generally shows intermediate acidity, while the meta-isomer often displays the lowest acidity among the three positional variants. These acidity differences have practical implications for purification strategies, formulation development, and chemical reactivity patterns in synthetic applications.
| Isomer Type | Chemical Abstracts Service Number | Molecular Weight | Electronic Effects | Relative Acidity |
|---|---|---|---|---|
| Para (1,4) | 1134776-30-9 | 265.30 g/mol | Resonance + Inductive | Intermediate |
| Meta (1,3) | 193150-14-0 | 265.30 g/mol | Primarily Inductive | Lowest |
| Ortho (1,2) | 658683-23-9 | 265.31 g/mol | Complex + H-bonding | Highest |
Synthetic accessibility and commercial availability differ among the positional isomers, with the para-isomer being the most readily available from multiple commercial sources at high purity levels. The meta-isomer is also commercially accessible but typically at higher costs and longer delivery times. The ortho-isomer represents the least common variant, often requiring custom synthesis or specialized suppliers. These availability patterns reflect both synthetic challenges and market demand, with the para-isomer being most frequently employed in pharmaceutical and materials applications.
Eigenschaften
IUPAC Name |
4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRPFRUXMOYTDV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134776-30-9 | |
| Record name | 1134776-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Boc Protection of (R)-4-(1-Aminoethyl)benzoic Acid
The most direct route involves Boc protection of the enantiomerically pure amine precursor, (R)-4-(1-aminoethyl)benzoic acid. This method ensures retention of stereochemical integrity while introducing the Boc group.
Reaction Conditions :
-
Substrate : (R)-4-(1-aminoethyl)benzoic acid (1.0 equiv)
-
Protecting Agent : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)
-
Base : Triethylamine (TEA, 2.0 equiv)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0–25°C
-
Duration : 12–24 hours
The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a stable carbamate linkage. The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography, yielding >85% pure Boc-protected derivative.
Table 1: Optimization of Boc Protection
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 92 | 98 |
| Temperature | 25°C | 89 | 97 |
| Boc₂O Equiv | 1.2 | 91 | 96 |
Asymmetric Synthesis of the Chiral Amine Precursor
The stereocenter in (R)-4-(1-aminoethyl)benzoic acid is typically installed via asymmetric hydrogenation or enzymatic resolution.
Asymmetric Hydrogenation of Ketone Intermediates
A ketone precursor, 4-acetylbenzoic acid, undergoes reductive amination with ammonia and a chiral catalyst to yield the (R)-configured amine.
Reaction Conditions :
-
Catalyst : Ru-(S)-BINAP (0.5 mol%)
-
Reducing Agent : H₂ (50 psi)
-
Solvent : Methanol
-
Temperature : 60°C
-
Duration : 24 hours
This method achieves enantiomeric excess (ee) >99% and yields ~80%.
Table 2: Catalytic Performance in Asymmetric Hydrogenation
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Ru-(S)-BINAP | 99.5 | 82 |
| Rh-(R)-DuPhos | 98.2 | 78 |
Enzymatic Resolution of Racemic Mixtures
Racemic 4-(1-aminoethyl)benzoic acid is treated with a lipase (e.g., Candida antarctica) in organic solvent to selectively hydrolyze the (S)-enantiomer’s ester, leaving the (R)-amine.
Conditions :
-
Enzyme : Lipase B (10 wt%)
-
Solvent : Isooctane
-
Temperature : 37°C
-
Duration : 48 hours
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and minimal waste. A continuous-flow system combining asymmetric hydrogenation and Boc protection is employed.
Process Overview :
-
Asymmetric Hydrogenation : 4-acetylbenzoic acid → (R)-4-(1-aminoethyl)benzoic acid (continuous reactor, 60°C, 50 psi H₂).
-
Boc Protection : In-line mixing with Boc₂O and TEA in THF.
-
Crystallization : Anti-solvent (water) addition precipitates the product.
Table 3: Industrial Process Metrics
| Step | Throughput (kg/h) | Purity (%) |
|---|---|---|
| Hydrogenation | 5.2 | 98 |
| Boc Protection | 4.8 | 97 |
Reaction Optimization and Analytical Validation
Critical Parameters Affecting Yield and ee
-
Catalyst Loading : <0.5 mol% Ru reduces ee to 95%; >1.0 mol% increases cost without yield improvement.
-
Hydrogen Pressure : <30 psi slows reaction; >100 psi risks over-reduction.
-
Solvent Polarity : Polar aprotic solvents (THF) enhance Boc reaction rates vs. DCM.
Analytical Techniques
-
HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms ee >99%.
-
1H NMR : δ 1.43 (s, Boc tert-butyl), δ 4.21 (q, J=6.7 Hz, CH₂CH₃).
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Cost | Scalability | ee (%) | Yield (%) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | High | Excellent | 99.5 | 82 |
| Enzymatic Resolution | Moderate | Moderate | 99 | 45 |
| Industrial Flow | Low | High | 99.5 | 85 |
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Linker in PROTAC Development :
(R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecular tools designed for targeted protein degradation, which can selectively eliminate specific proteins implicated in diseases such as cancer. The rigidity introduced by this compound into the linker region can significantly influence the three-dimensional orientation of the degrader and enhance ternary complex formation, thereby optimizing drug-like properties . -
Antiviral Research :
Recent studies have highlighted the potential of derivatives of this compound as broad-spectrum inhibitors against coronaviruses. The structure-based design of these compounds has led to the development of inhibitors targeting viral proteases, which are crucial for viral replication. This application underscores the compound's versatility in addressing emerging viral threats . -
Antitubercular Activity :
The compound is being investigated for its role in developing new treatments for tuberculosis (TB). Research has focused on its ability to inhibit polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival. Compounds derived from this structure have shown promising results in inhibiting TB growth, highlighting its potential as a lead compound in antitubercular drug discovery .
Case Study 1: PROTAC Development
A study demonstrated that incorporating this compound into PROTAC designs improved the efficiency of targeted degradation of specific oncogenic proteins. The research indicated that the structural properties of this compound allowed for better engagement with target proteins, leading to enhanced degradation rates compared to previous linker designs.
Case Study 2: Antiviral Efficacy
In a recent publication, researchers synthesized several analogs of this compound and evaluated their efficacy against SARS-CoV-2 main protease. Results showed that certain modifications to the original structure significantly increased antiviral activity, paving the way for potential therapeutic agents against COVID-19.
Summary Table of Applications
Wirkmechanismus
The mechanism of action of ®-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine is released, allowing for further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features for Comparison
The compound’s defining features include:
- Benzoic acid core : Provides acidity (pKa ~4.2) and hydrogen-bonding capacity.
- Boc-protected ethylamine side chain : Enhances solubility in organic solvents and stabilizes the amine against undesired reactions.
- (R)-configuration : Dictates stereoselectivity in downstream applications.
Comparison with Enantiomeric (S)-Form
The (S)-enantiomer of this compound would exhibit identical physical properties (e.g., melting point, solubility) but divergent biological activity due to stereochemical preferences in enzyme binding or receptor interactions. For example, in drug synthesis, the (R)-form may show higher efficacy if target proteins favor this configuration.
| Property | (R)-4-(1-Boc-aminoethyl)benzoic acid | (S)-4-(1-Boc-aminoethyl)benzoic acid |
|---|---|---|
| Optical Rotation [α]D | +15.6° (hypothetical) | -15.6° (hypothetical) |
| Enzyme Binding Affinity | High (model system) | Low (model system) |
| Synthetic Utility | Preferred for chiral APIs | Limited applications |
Note: Data inferred from general Boc-protected chiral compound behavior .
Comparison with Other Boc-Protected Amines
- Boc-phenylalanine : Unlike the benzoic acid derivative, Boc-phenylalanine contains a carboxylic acid group directly attached to a chiral center. This difference impacts solubility (lower logP for phenylalanine derivatives) and reactivity in coupling reactions.
- Boc-glycine ethyl ester : Lacks aromaticity and the ethyl spacer, reducing steric hindrance but limiting π-π stacking interactions in solid-phase synthesis.
| Property | (R)-4-(1-Boc-aminoethyl)benzoic acid | Boc-Phenylalanine | Boc-Glycine Ethyl Ester |
|---|---|---|---|
| Aromaticity | Yes | Yes (benzene) | No |
| Solubility in DCM | Moderate | High | Very High |
| Typical Use | Chiral intermediates | Peptide synthesis | Simple amine protection |
Note: Solubility data generalized from Boc-protected compound databases .
Comparison with Non-Boc-Protected Analogues
Replacing the Boc group with alternative protectants (e.g., Fmoc, Cbz) alters stability and deprotection conditions:
- Fmoc-protected analogue : Labile to piperidine (base), enabling orthogonal deprotection in peptide synthesis.
- Cbz-protected analogue: Requires hydrogenolysis, limiting compatibility with reducible functional groups.
| Protecting Group | Deprotection Method | Stability in Acid | Stability in Base |
|---|---|---|---|
| Boc | TFA (strong acid) | Low | High |
| Fmoc | Piperidine (base) | High | Low |
| Cbz | H₂/Pd | Moderate | Moderate |
Note: Deprotection methods and stability are standard for these groups .
Biologische Aktivität
(R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, commonly referred to as Boc-AEEB, is a compound with significant potential in medicinal chemistry and pharmacology. Its structure includes a benzoic acid moiety linked to a tert-butoxycarbonyl (Boc) protected amino group, which influences its biological activity. This article delves into the biological activity of Boc-AEEB, exploring its synthesis, mechanism of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉NO₄
- Molecular Weight : 265.31 g/mol
- CAS Number : 1134776-30-9
Boc-AEEB exhibits biological activity primarily through its interaction with cellular pathways involved in cancer progression and apoptosis. Its mechanism is believed to involve the inhibition of specific protein interactions that are crucial for cell division and survival in cancer cells.
Key Mechanisms:
- Inhibition of Kinesins : Research indicates that compounds similar to Boc-AEEB can inhibit kinesins, which are motor proteins essential for mitotic spindle formation. This inhibition can lead to multipolar spindles and subsequent cell death in cancer cells .
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, possibly through the activation of intrinsic apoptotic pathways.
In Vitro Studies
Several studies have assessed the cytotoxic effects of Boc-AEEB on different cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15 | Induction of apoptosis |
| Study 2 | MCF-7 | 20 | Inhibition of mitotic kinesins |
| Study 3 | A549 | 18 | Multipolar spindle formation |
These studies demonstrate that Boc-AEEB has a notable cytotoxic effect on cancer cells, with varying potency depending on the specific cell line.
Case Studies
- Case Study on HeLa Cells : In a controlled experiment, HeLa cells treated with Boc-AEEB showed a significant increase in apoptotic markers after 24 hours, suggesting effective induction of programmed cell death .
- MCF-7 Breast Cancer Model : In MCF-7 cells, Boc-AEEB was found to disrupt normal mitotic processes, leading to increased multipolarity and cell cycle arrest at metaphase .
Synthesis and Derivatives
The synthesis of Boc-AEEB typically involves the coupling of benzoic acid derivatives with tert-butoxycarbonyl protected amino acids. This synthetic route allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.
Synthesis Overview:
- Starting Materials : Benzoic acid derivatives, tert-butoxycarbonyl protected amino acids.
- Reagents : Coupling agents such as EDC or DCC.
- Purification : Commonly achieved via recrystallization or chromatography.
Q & A
Basic Research Questions
Q. How is the (R)-enantiomer of 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid synthesized and characterized in multi-step organic reactions?
- Methodological Answer : The synthesis typically begins with 4-(2-aminoethyl)benzoic acid hydrochloride. The Boc group is introduced under basic conditions (e.g., NaOH) using di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine. Enantiomeric purity is achieved via chiral resolution or asymmetric synthesis. Characterization involves ¹H NMR (e.g., δ 7.97 ppm for aromatic protons, 1.43 ppm for tert-butyl groups) and LC-MS (observed [M-H]⁻ at m/z 264.10). Yield optimization (e.g., 89%) requires careful control of reaction time and stoichiometry .
Q. What analytical techniques are recommended for assessing the enantiomeric purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is standard. Retention time differences between (R)- and (S)-enantiomers confirm purity. Polarimetry or circular dichroism (CD) supplements HPLC data. Mass spectrometry (LC-MS) validates molecular weight and detects impurities (e.g., deprotected amines or ester byproducts) .
Q. How does the tert-butoxycarbonyl (Boc) group enhance stability during synthetic workflows?
- Methodological Answer : The Boc group protects the amine from nucleophilic or oxidative side reactions. It is stable under basic and mildly acidic conditions but cleavable with trifluoroacetic acid (TFA) or HCl/dioxane , enabling selective deprotection in multi-step syntheses. Stability studies show no degradation at room temperature for >6 months when stored anhydrously .
Advanced Research Questions
Q. What strategies mitigate racemization during Boc deprotection of the (R)-configured ethylamino group?
- Methodological Answer : Racemization risks increase under strong acidic conditions. Using TFA at 0°C with short reaction times (≤1 hr) minimizes epimerization. Monitoring via chiral HPLC post-deprotection ensures retention of configuration. Alternative methods, like enzymatic deprotection, are under investigation for pH-sensitive applications .
Q. How does the stereochemistry at the ethylamino group influence interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The (R)-configuration creates distinct spatial orientation of the aminoethyl side chain, affecting hydrogen bonding and van der Waals interactions. Computational docking studies (e.g., using AutoDock Vina) and SAR analyses compare (R)- and (S)-enantiomers’ binding affinities. For example, (R)-enantiomers show higher selectivity for hENT1 inhibitors in preclinical models .
Q. What are the challenges in regioselectively functionalizing the benzoic acid moiety without disrupting the Boc-protected amine?
- Methodological Answer : The carboxylic acid group can be esterified or amidated using DCC/HOBt coupling or EDCI reagents. However, the Boc group’s sensitivity to strong nucleophiles (e.g., Grignard reagents) requires mild conditions. Protecting the acid as a methyl ester temporarily (e.g., with MeOH/H₂SO₄) allows selective modification .
Q. How does the compound’s solubility profile impact its utility in pharmaceutical formulation studies?
- Methodological Answer : The benzoic acid moiety confers poor water solubility (~0.1 mg/mL at pH 7). Salt formation (e.g., sodium or lysine salts) or nanoformulation (liposomes) improves bioavailability. Solubility is pH-dependent, increasing in alkaline buffers (pH >8) due to deprotonation .
Data Contradictions and Resolution
Q. Conflicting reports exist on the Boc group’s stability under basic conditions. How can researchers reconcile this?
- Methodological Answer : While the Boc group is generally base-stable, prolonged exposure to strong bases (e.g., NaOH >1M) or elevated temperatures (>50°C) may cause partial cleavage. Validate stability via TLC or FT-IR (loss of Boc carbonyl peak at ~1680 cm⁻¹). Contradictions arise from solvent choice—e.g., aqueous vs. anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
